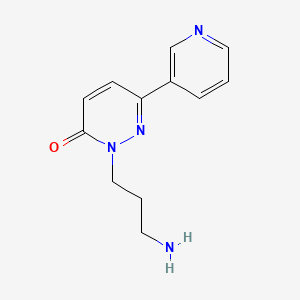
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Übersicht
Beschreibung
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one , with the CAS number 1283109-59-0, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is , featuring a pyridazine core substituted with an aminopropyl group and a pyridine ring. This structural configuration is crucial for its biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.27 g/mol |
| Molecular Formula | C₁₂H₁₅N₄O |
| CAS Number | 1283109-59-0 |
| Boiling Point | Not available |
Pharmacological Effects
Recent studies have indicated that this compound exhibits significant activity as a p38α MAP kinase inhibitor . The p38 MAP kinase pathway is pivotal in mediating inflammatory responses, making this compound a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the aminoalkyl substituent at the 3 position of the pyridazine core can dramatically enhance the potency of these compounds. In one study, a series of derivatives were synthesized, with some showing up to 20,000-fold increases in p38α inhibitory activity compared to earlier compounds .
Case Studies and Research Findings
- In Vivo Studies : A notable study evaluated the in vivo efficacy of a related compound in an animal model of COPD. The results indicated that the compound significantly reduced inflammation markers and improved lung function, suggesting potential clinical applications for respiratory diseases .
- Mechanistic Studies : Further mechanistic studies revealed that the compound inhibits p38α-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This inhibition is crucial for managing chronic inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity | Result |
|---|---|
| p38α MAP Kinase Inhibition | Significant inhibition observed |
| Anti-inflammatory Effects | Reduced cytokine levels |
| In Vivo Efficacy | Improved lung function in models |
Eigenschaften
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGQULKWYERKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















